9-Chloro-6alpha,11beta-difluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate
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Overview
Description
9-Chloro-6alpha,11beta-difluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various skin conditions, such as eczema and psoriasis .
Preparation Methods
The synthesis of 9-Chloro-6alpha,11beta-difluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate involves multiple steps, starting from the appropriate steroidal precursors. The process typically includes halogenation, fluorination, and esterification reactions under controlled conditions. Industrial production methods often utilize advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Scientific Research Applications
9-Chloro-6alpha,11beta-difluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate is widely used in scientific research due to its potent anti-inflammatory properties. It is utilized in studies related to dermatology, immunology, and pharmacology. Researchers investigate its effects on skin conditions, immune response modulation, and potential therapeutic applications in various inflammatory diseases .
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and suppression of immune cell activity. This results in reduced inflammation and immune response. The molecular targets include various transcription factors and signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar compounds include other corticosteroids like betamethasone, clobetasol, and fluocinolone. Compared to these, 9-Chloro-6alpha,11beta-difluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate is unique due to its specific halogenation pattern and esterification, which enhance its potency and stability .
Properties
CAS No. |
24320-24-9 |
---|---|
Molecular Formula |
C27H35ClF2O4 |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6,11-difluoro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H35ClF2O4/c1-5-6-7-23(33)34-14-21(32)24-15(2)10-17-18-12-20(29)19-11-16(31)8-9-26(19,4)27(18,28)22(30)13-25(17,24)3/h8-9,11,15,17-18,20,22,24H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 |
InChI Key |
ZQNXBAZRKNDZQZ-YTFFSALGSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)F)C)C |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)F)C)C |
Origin of Product |
United States |
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